S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate
CAS No.: 125209-42-9
Cat. No.: VC17110090
Molecular Formula: C12H11N3O2S2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125209-42-9 |
|---|---|
| Molecular Formula | C12H11N3O2S2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate |
| Standard InChI | InChI=1S/C12H11N3O2S2/c16-10-3-4-13-11-9(2-1-5-15(10)11)19-12(17)14-6-7-18-8-14/h1-5H,6-8H2 |
| Standard InChI Key | FDIBKUYHBFUUKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCN1C(=O)SC2=CC=CN3C2=NC=CC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate, reflects its dual heterocyclic system:
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Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system comprising a pyridine ring fused to a pyrimidinone, providing planar rigidity and sites for hydrogen bonding .
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Thiazolidine-3-carbothioate side chain: A five-membered ring containing sulfur and nitrogen atoms, conferring conformational flexibility and potential thiol-mediated reactivity.
The thioester linkage (-SCOS-) bridges these moieties, enabling metabolic stability compared to ester analogs. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 293.4 g/mol |
| CAS Registry Number | 125209-42-9 |
| InChI Key | HPVULYKIYNGGJG-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate involves multi-step organic transformations:
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Formation of pyrido[1,2-a]pyrimidin-4-one:
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Introduction of thiazolidinecarbothioate:
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Thioesterification of the pyrido-pyrimidinone’s hydroxyl group with thiazolidine-3-carbothioic acid using coupling agents like DCC (dicyclohexylcarbodiimide).
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Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
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Stability and Reactivity
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Hydrolytic sensitivity: The thioester bond is prone to hydrolysis under alkaline conditions, generating thiol and carboxylic acid intermediates.
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Nucleophilic substitution: The thiazolidine sulfur atom may participate in redox reactions or coordinate metal ions .
Comparative Analysis with Structural Analogs
Modifying the side chain alters bioactivity and pharmacokinetics. Key comparisons include:
The thiazolidine variant’s smaller ring size may favor entropic gains in target binding compared to bulkier thiomorpholine derivatives.
Future Directions and Research Gaps
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In vitro profiling: Screen against inflammatory cytokines (e.g., TNF-α, IL-6) and microbial strains.
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Structure-activity relationship (SAR) studies: Introduce substituents at the pyrido-pyrimidine C6 or thiazolidine N3 positions.
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Pharmacokinetic optimization: Evaluate prodrug strategies to mitigate thioester hydrolysis.
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